molecular formula C22H23NO7 B014587 Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside CAS No. 97242-85-8

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

Cat. No.: B014587
CAS No.: 97242-85-8
M. Wt: 413.4 g/mol
InChI Key: QJCKSASQOOXSCY-ACMVSEJYSA-N
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Description

Chemical Structure: Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS 97242-85-5) is a protected glucopyranoside derivative featuring:

  • A methyl group at the anomeric position (C1).
  • A benzyl group at the 3-O position for hydroxyl protection.
  • A phthalimido group at the 2-deoxy position, serving as a stable amine-protecting group.
  • A β-D-glucopyranose backbone .

Applications:
This compound is widely used in carbohydrate chemistry as a key intermediate for synthesizing complex oligosaccharides and glycoconjugates. Its phthalimido group provides steric and electronic stabilization, making it suitable for glycosylation reactions .

Properties

IUPAC Name

2-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7/c1-28-22-17(23-20(26)14-9-5-6-10-15(14)21(23)27)19(18(25)16(11-24)30-22)29-12-13-7-3-2-4-8-13/h2-10,16-19,22,24-25H,11-12H2,1H3/t16-,17-,18-,19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCKSASQOOXSCY-ACMVSEJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578995
Record name Methyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97242-85-8
Record name Methyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97242-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzylation of the 3-Hydroxyl Group

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Benzylation : DMF is preferred for its ability to solubilize both the carbohydrate substrate and NaH, facilitating efficient deprotonation. Reactions conducted at 0°C to room temperature minimize side reactions such as over-alkylation.

  • Reductive Cleavage : THF is used for its compatibility with NaBH₃CN, enabling smooth cleavage of the benzylidene acetal at 50–60°C.

Catalytic Enhancements

  • Silver Triflate (AgOTf) : Employed in glycosylation steps to activate thioglycoside donors, improving yields in subsequent condensation reactions (e.g., 91% yield for tetrasaccharide formation).

  • Molecular Sieves (4Å) : Used to scavenge water during glycosylation, preventing hydrolysis of the activated glycosyl donor.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • Phthalimido aromatic protons: δ 7.85–7.70 (m, 4H)

    • Benzyl protons: δ 7.40–7.20 (m, 5H)

    • Anomeric proton: δ 4.80 (d, J = 9.8 Hz, H-1)

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 830.9 [M+Na]⁺, consistent with the molecular formula C₄₉H₅₁NO₁₁.

Challenges and Limitations

  • Regioselectivity : Achieving exclusive 3-O-benzylation without protecting C-4/C-6 remains challenging. The benzylidene acetal strategy inadvertently introduces a 6-O-benzyl group, necessitating additional deprotection steps for pure 3-O-benzyl derivatives.

  • Phthalimido Stability : The phthalimido group is susceptible to hydrolysis under strongly acidic or basic conditions, limiting the use of harsh reagents in downstream functionalization.

Industrial and Research Applications

This compound serves as a building block for:

  • N-Linked Glycoprotein Cores : Used in the synthesis of pentasaccharide cores via iterative glycosylation.

  • Anticancer Agents : Derivatives exhibit activity in preclinical models, with modifications at C-6 enhancing target affinity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, often using reagents like potassium permanganate.

    Reduction: Commonly involves reducing agents such as lithium aluminum hydride to alter specific functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside is primarily utilized as an intermediate in organic synthesis. Its structure allows for the modification of glycosides, which are essential in the development of various pharmaceutical compounds .
  • Proteomics Research
    • This compound is employed in proteomics for the study of glycoproteins and their interactions. It aids in the identification and characterization of glycosylation patterns, which are crucial for understanding protein function and disease mechanisms .
  • Drug Development
    • The compound's unique properties make it valuable in drug design, particularly for creating targeted therapies. Its ability to modify carbohydrate structures can lead to the development of novel therapeutics that mimic natural substrates or inhibit specific biological pathways .

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for synthesizing complex moleculesFacilitates the creation of diverse compounds
ProteomicsStudy of glycoproteinsEnhances understanding of protein functions
Drug DevelopmentDesign of targeted therapiesPotential for novel therapeutic agents

Case Studies

  • Study on Glycoprotein Characterization
    • A research article published in Carbohydrate Research discusses the synthesis of various derivatives of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, highlighting its role in producing glycoprotein analogs that can be used to study immune responses .
  • Drug Design Innovations
    • In a study focusing on anti-cancer agents, researchers utilized this compound to synthesize glycosylated drugs that showed enhanced efficacy against specific cancer cell lines. The modifications allowed for improved solubility and bioavailability, demonstrating its potential in pharmaceutical applications.
  • Glycosylation Pattern Analysis
    • A proteomics study leveraged methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside to analyze glycosylation patterns on proteins involved in metabolic diseases, providing insights into disease mechanisms and potential therapeutic targets .

Mechanism of Action

The mechanism of action of Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The phthalimido group can inhibit certain enzymes, while the benzyl group provides stability and specificity to the molecule.

Comparison with Similar Compounds

Methyl 2-Acetamido-3-O-Benzyl-2-Deoxy-β-D-Glucopyranoside

  • Structural Differences :
    • 2-Position : Acetamido (-NHCOCH₃) instead of phthalimido.
    • Protection Strategy : Acetamido is less bulky and easier to deprotect under mild acidic conditions compared to phthalimido.
  • Reactivity :
    • The acetamido group offers reduced steric hindrance, enabling faster glycosylation but lower stability in basic conditions.
    • Used in stepwise oligosaccharide assembly where selective deprotection is required .

Benzyl 2-Acetamido-2-Deoxy-3-O-Methyl-α-D-Glucopyranoside

  • Structural Differences: Anomeric Group: Benzyl (C6H5CH2) instead of methyl. Configuration: α-D vs. β-D, altering stereochemical interactions. 3-O Group: Methyl (-OCH3) instead of benzyl.
  • Applications :
    • The benzyl group enhances lipophilicity, improving membrane permeability in biological assays.
    • The α-configuration may mimic natural glycosidic linkages in glycopeptide studies .

Methyl 2-Deoxy-2-N-Phthalimido-3,4,6-Tri-O-Acetyl-β-D-Glucopyranoside

  • Structural Differences :
    • O-Protection : Acetyl groups at 3,4,6-O positions instead of 3-O-benzyl.
  • Reactivity: Acetyl groups are labile under basic conditions, enabling selective deprotection. The tri-O-acetylated form is more reactive in glycosyl donor activation (e.g., trichloroacetimidate formation) .

Benzyl 2-Deoxy-2-Phthalimido-3,6-Di-O-Benzyl-β-D-Glucopyranoside

  • Structural Differences :
    • Additional Benzyl Group : At 6-O position.
  • Applications :
    • Enhanced hydrophobicity facilitates purification via silica gel chromatography.
    • The 3,6-di-O-benzyl protection is advantageous in multi-step syntheses requiring sequential deprotection .

4-Methoxyphenyl 3-O-Benzyl-4,6-O-Benzylidene-2-Deoxy-2-Phthalimido-β-D-Glucopyranoside

  • Structural Differences: Anomeric Group: 4-Methoxyphenyl instead of methyl. 4,6-O Protection: Benzylidene acetal (cyclic protection).
  • Reactivity :
    • The benzylidene group allows regioselective ring-opening to modify 4-O or 6-O positions.
    • The 4-methoxyphenyl aglycone enhances UV detectability in analytical methods .

Key Comparative Data Table

Compound Name Protecting Groups (Positions) Anomeric Group Molecular Weight Key Applications
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside 3-O-benzyl, 2-phthalimido Methyl 455.47 Oligosaccharide synthesis
Methyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside 3-O-benzyl, 2-acetamido Methyl 355.36 Glycopeptide intermediates
Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside 3-O-methyl, 2-acetamido Benzyl 365.38 Enzyme substrate studies
Methyl 2-deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside 3,4,6-O-acetyl, 2-phthalimido Methyl 507.46 Glycosyl donor activation
Benzyl 2-deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside 3,6-O-benzyl, 2-phthalimido Benzyl 689.75 Multi-step synthetic intermediates

Research Findings and Trends

  • Phthalimido vs. Acetamido : Phthalimido derivatives exhibit superior stability in glycosylation reactions but require harsher deprotection conditions (e.g., hydrazine). Acetamido derivatives are preferred for rapid assembly but are prone to side reactions .
  • Benzyl vs. Acetyl Protection : Benzyl groups offer long-term stability, while acetyl groups enable selective deprotection under mild conditions. Hybrid strategies (e.g., 3-O-benzyl with 4,6-O-acetyl) are common in branched oligosaccharide synthesis .
  • Anomeric Group Influence: Methyl derivatives are cost-effective for large-scale synthesis, whereas benzyl or methoxyphenyl groups enhance solubility in organic phases .

Biological Activity

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, also known as Methyl Benzyl Phthalimido Glucoside, is a synthetic compound with significant applications in organic chemistry and biochemistry. This article explores its biological activity, particularly its role in glycosylation reactions, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C22H23NO7C_{22}H_{23}NO_7 and a molecular weight of 413.42 g/mol. It is characterized by the presence of a benzyl group and a phthalimido group attached to a glucopyranoside structure. These functional groups enhance its reactivity in various biochemical applications.

Biological Activity

1. Glycosylation Reactions

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside serves as an effective glycosyl donor or acceptor in synthetic reactions. Its structure allows it to participate in the formation of modified nucleosides, which are crucial for RNA and DNA synthesis. The ability to modify nucleosides can significantly impact their stability and binding affinity, making them valuable in therapeutic development .

2. Enzyme Interactions

The compound exhibits notable interactions with various enzymes, particularly those involved in glycosylation processes. Studies have shown that it can influence the binding affinities of enzymes such as glycosyltransferases, which are essential for carbohydrate metabolism and biosynthesis . The presence of the phthalimido group allows for selective reactivity, enhancing its utility in enzyme-mediated reactions.

3. Therapeutic Potential

Research indicates that derivatives of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside may possess therapeutic properties. For instance, modified nucleosides synthesized from this compound have shown promise in antiviral therapies due to their enhanced stability against enzymatic degradation . Additionally, its role as a precursor in the synthesis of C-nucleoside analogs highlights its potential in developing new therapeutic agents.

Case Study 1: Synthesis of Modified Nucleosides

In a study focusing on the synthesis of C-nucleoside analogs, methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside was used as a starting material. The researchers successfully demonstrated that modifications at specific positions on the sugar ring could lead to compounds with improved pharmacological profiles. These analogs exhibited increased resistance to nucleases, making them suitable candidates for further development as antiviral agents.

Case Study 2: Enzyme Binding Affinity

Another study investigated the binding affinity of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside with glycosyltransferases. The results indicated that the compound could effectively inhibit certain glycosyltransferase activities, suggesting its potential as an inhibitor in carbohydrate metabolism . This inhibitory action could be leveraged for therapeutic purposes, particularly in conditions where glycosylation plays a critical role.

Comparative Analysis with Similar Compounds

The following table summarizes key features of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranosideC22H23NO7Versatile glycosyl donor; used in modified nucleosides
Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-β-D-glucopyranosideC29H29NO7Contains two benzyl groups; enhanced lipophilicity
Methyl 6-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranosideC22H23NO7Focused modification at the 6-position affects enzyme interactions

Q & A

Q. What is the role of the phthalimido and benzyl groups in Methyl 3-<i>O</i>-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside during glycosylation?

The phthalimido group at C-2 acts as a temporary protecting group for the amine, enabling selective deprotection for further functionalization (e.g., introducing glycosyl acceptor/donor motifs). The 3-<i>O</i>-benzyl group protects the hydroxyl at C-3, preventing unwanted side reactions during glycosylation. These protections ensure regio- and stereochemical control in oligosaccharide synthesis .

Q. How is this compound typically synthesized, and what are the critical steps in its preparation?

A common route involves:

  • Benzylation : Protecting the C-3 hydroxyl with benzyl bromide under basic conditions (e.g., NaH/DMF) .
  • Phthalimido introduction : Reacting the amine at C-2 with phthalic anhydride to form the phthalimido group .
  • Selective deprotection : Using hydrazine or other reagents to remove the phthalimido group post-glycosylation . Key intermediates are characterized by NMR and mass spectrometry to confirm regiochemistry .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns anomeric configuration (β-D-glucopyranoside: J1,2 ~7–8 Hz) and monitors protecting group integrity .
  • Mass spectrometry (MS) : Confirms molecular weight and synthetic intermediates (e.g., ESI-MS for glycosylation products) .
  • Optical rotation ([α]D) : Validates stereochemical purity, with deviations indicating side reactions .

Advanced Research Questions

Q. How can researchers optimize glycosylation yields when using this compound as a glycosyl donor?

  • Activation strategies : Use trichloroacetimidate or thioglycoside donors with promoters like NIS/TfOH .
  • Solvent effects : Anhydrous DCM or toluene minimizes hydrolysis .
  • Temperature control : Low temperatures (–20°C to 0°C) reduce side reactions . Monitoring by TLC (e.g., EtOAc/hexane) ensures reaction progression .

Q. What challenges arise in resolving stereoselectivity contradictions during glycosylations with this compound?

Conflicting stereoselectivity may stem from:

  • Protecting group interactions : Overly bulky groups (e.g., benzylidene) hinder anomeric reactivity .
  • Catalyst choice : Silver(I) oxide or BF3·Et2O can invert stereochemistry . Mitigation involves comparative studies with alternative donors (e.g., 4-pentenyl glycosides) and DFT modeling of transition states .

Q. How does the compound’s stability under enzymatic conditions impact its utility in glycomics research?

The phthalimido group resists hydrolysis by glycosidases, making it suitable for studying glycosyltransferase specificity. However, enzymatic deprotection (e.g., using lipases) requires pH and solvent optimization to retain activity . Kinetic assays (HPLC/MS monitoring) quantify enzymatic efficiency .

Q. What strategies address competing side reactions during selective deprotection of the phthalimido group?

  • Hydrazine vs. methylhydrazine : Hydrazine in EtOH/H2O selectively removes phthalimido without cleaving benzyl groups .
  • Microwave-assisted deprotection : Reduces reaction time and byproduct formation . Post-deprotection, ion-exchange chromatography isolates the free amine for downstream applications .

Data Interpretation and Methodological Challenges

Q. How should researchers interpret conflicting NMR data for glycosylation products derived from this compound?

Discrepancies in anomeric proton signals may arise from:

  • Rotameric equilibria : Slow interconversion of protecting group conformers broadens peaks .
  • Impurity co-elution : Use 2D NMR (HSQC, COSY) to resolve overlapping signals . Cross-validation with X-ray crystallography (if crystalline) provides definitive structural proof .

Q. What methodologies validate the regioselectivity of glycosidic bond formation in complex oligosaccharides?

  • Enzymatic digestion : Specific glycosidases cleave bonds at non-protected positions .
  • Isotopic labeling : <sup>13</sup>C-labeled donors track bond formation via NMR .
  • MALDI-TOF MS : Confirms molecular weight and branching patterns .

Applications in Glycobiology

Q. How is this compound applied in studying host-pathogen interactions involving glycans?

As a glycan mimic, it is incorporated into neoglycoconjugates to probe lectin binding (e.g., bacterial adhesins). Surface plasmon resonance (SPR) quantifies binding affinity, while glycan arrays screen specificity across pathogen strains .

Q. What role does it play in synthesizing glycosaminoglycan (GAG) analogs for therapeutic research?

The phthalimido group mimics N-acetylglucosamine in heparin/heparan sulfate chains. Chemoenzymatic elongation with sulfotransferases generates anticoagulant analogs, assessed via anti-Factor Xa assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside
Reactant of Route 2
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

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